molecular formula C8H10N2O2 B112565 2-Amino-4-methoxybenzamide CAS No. 38487-91-1

2-Amino-4-methoxybenzamide

Cat. No. B112565
Key on ui cas rn: 38487-91-1
M. Wt: 166.18 g/mol
InChI Key: FNXZMHNQECQCNX-UHFFFAOYSA-N
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Patent
US05948775

Procedure details

A solution of 27.4 g (0.165 mol) of 2-amino-4-methoxybenzamide in 500 mL of 1N sodium hydroxide was stirred and heated under reflux for 18 hours. After the reaction mixture had cooled to room temperature the solution was brought to pH 6-7 with 0.5N HCl. A white precipitate formed which was collected by vacuum filtration. The crystals were rinsed with water and dried overnight at 100° C. The product amounted to 23.9 g. An analytical sample (mp 176-178° C.) was obtained by recrystallization from ethyl acetate.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:3]=1[C:4](N)=[O:5].Cl.[OH-:14].[Na+]>>[NH2:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:14])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC(=C1)OC
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
A white precipitate formed which
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
The crystals were rinsed with water
CUSTOM
Type
CUSTOM
Details
dried overnight at 100° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
An analytical sample (mp 176-178° C.) was obtained by recrystallization from ethyl acetate

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)O)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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